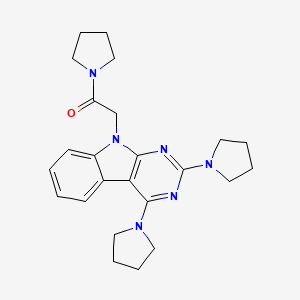![molecular formula C27H30N2 B15211956 5,11-Diethyl-6-pentyl-5,11-dihydroindolo[3,2-b]carbazole CAS No. 910112-00-4](/img/structure/B15211956.png)
5,11-Diethyl-6-pentyl-5,11-dihydroindolo[3,2-b]carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,11-Diethyl-6-pentyl-5,11-dihydroindolo[3,2-b]carbazole is a polycyclic aromatic compound that belongs to the indolo[3,2-b]carbazole family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,11-Diethyl-6-pentyl-5,11-dihydroindolo[3,2-b]carbazole typically involves a multi-step process. One common method includes the double Friedel–Crafts acylation of 5,11-dihexyl-6,12-di(hetero)aryl-substituted 5,11-dihydroindolo[3,2-b]carbazoles with 2-iodobenzoyl chloride in the presence of SnCl4, followed by regioselective palladium-catalyzed cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
5,11-Diethyl-6-pentyl-5,11-dihydroindolo[3,2-b]carbazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: FeCl3·6H2O, Pd(OAc)2
Substitution: Various electrophiles and nucleophiles under appropriate conditions
Major Products
Oxidation: Formation of C–C and C–N coupled dimers
Substitution: Introduction of functional groups at nitrogen atoms
Scientific Research Applications
5,11-Diethyl-6-pentyl-5,11-dihydroindolo[3,2-b]carbazole has several scientific research applications:
Organic Electronics: The compound is used in the development of blue-light-emitting materials for organic light-emitting diodes (OLEDs) due to its excellent thermal stability and solubility.
Medicinal Chemistry: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its unique structural features and potential biological activities.
Mechanism of Action
The mechanism of action of 5,11-Diethyl-6-pentyl-5,11-dihydroindolo[3,2-b]carbazole is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The compound’s structure allows it to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which can influence its biological activity .
Comparison with Similar Compounds
Similar Compounds
5,11-Dihydroindolo[3,2-b]carbazole: Shares the core structure but lacks the diethyl and pentyl substitutions.
6,12-Diaryl-5,11-dihydroindolo[3,2-b]carbazoles: These compounds have aryl groups instead of alkyl groups, leading to different electronic properties.
Uniqueness
5,11-Diethyl-6-pentyl-5,11-dihydroindolo[3,2-b]carbazole is unique due to its specific alkyl substitutions, which enhance its solubility and thermal stability. These properties make it particularly suitable for applications in organic electronics and potentially in medicinal chemistry .
Properties
CAS No. |
910112-00-4 |
|---|---|
Molecular Formula |
C27H30N2 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
5,11-diethyl-12-pentylindolo[3,2-b]carbazole |
InChI |
InChI=1S/C27H30N2/c1-4-7-8-15-21-26-20-14-10-12-17-24(20)28(5-2)25(26)18-22-19-13-9-11-16-23(19)29(6-3)27(21)22/h9-14,16-18H,4-8,15H2,1-3H3 |
InChI Key |
LSLHDJDEWNXWPP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=C2C(=CC3=C1C4=CC=CC=C4N3CC)C5=CC=CC=C5N2CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


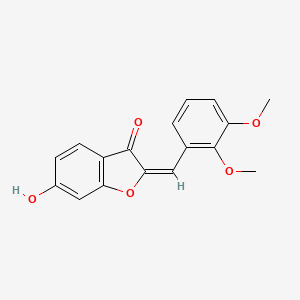
![Ethanol, 2-[2-[[5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]amino]ethoxy]-](/img/structure/B15211883.png)
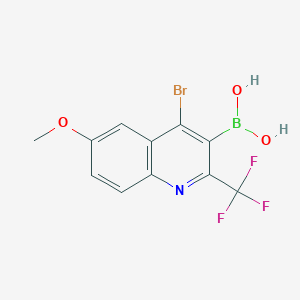
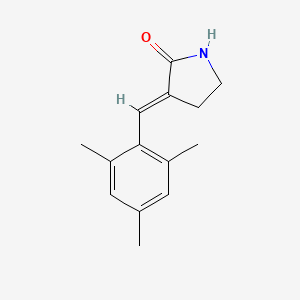
![Furo[3,2-f][1,2]benzoxazole](/img/structure/B15211918.png)

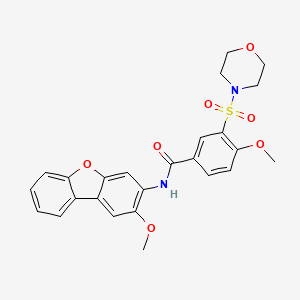
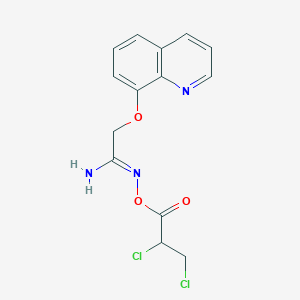
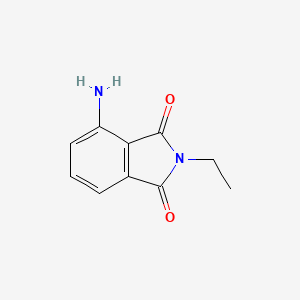
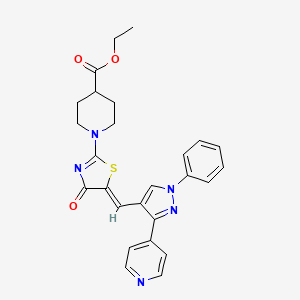
![3,3-Dichloro-3,3a,4,5,6,7-hexahydrocycloocta[b]furan-2(9aH)-one](/img/structure/B15211968.png)
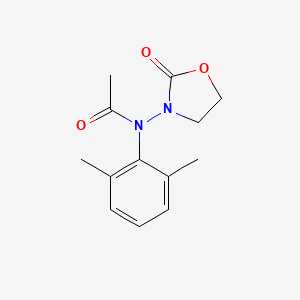
![[2-(5-Bromofuran-2-yl)-6-chloroimidazo[1,2-a]pyridin-3-yl]acetic acid](/img/structure/B15211981.png)
